Lipophilicity Differentiation: XLogP3 of Methyl 2-Hydroxy-4,6-Dimethoxybenzoate Compared to Methyl Salicylate
Methyl 2-hydroxy-4,6-dimethoxybenzoate exhibits a computed XLogP3 of 1.9 [1], indicating higher lipophilicity than the parent compound methyl salicylate (methyl 2-hydroxybenzoate), which exhibits an XLogP3 of 1.18 [2]. This difference of 0.72 log units corresponds to an approximately 5.2-fold increase in octanol-water partition coefficient, reflecting the significant impact of the two additional methoxy groups on the compound's hydrophobic character.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 [Target: Methyl 2-hydroxy-4,6-dimethoxybenzoate] |
| Comparator Or Baseline | XLogP3 = 1.18 [Comparator: Methyl salicylate, CAS 119-36-8] |
| Quantified Difference | ΔXLogP3 = 0.72 (approximately 5.2-fold greater partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; PubChem 2025.09.15 release |
Why This Matters
For applications requiring enhanced membrane permeability, organic extraction efficiency, or chromatographic retention (e.g., reverse-phase HPLC), the higher lipophilicity of the target compound provides a predictable advantage over the simpler methyl salicylate.
- [1] PubChem. (2026). Methyl 2-hydroxy-4,6-dimethoxybenzoate. PubChem CID 289742. View Source
- [2] PubChem. (2026). Methyl salicylate. PubChem CID 4133. View Source
